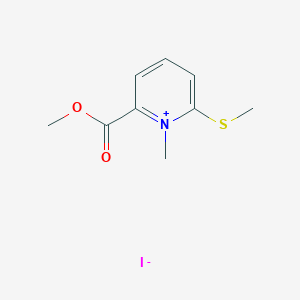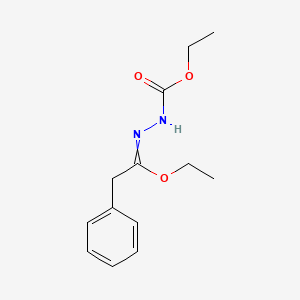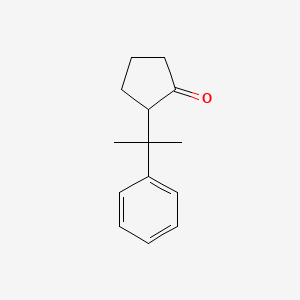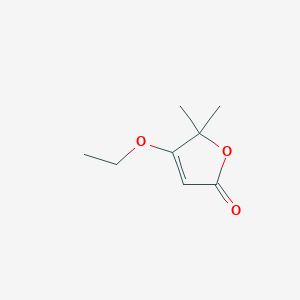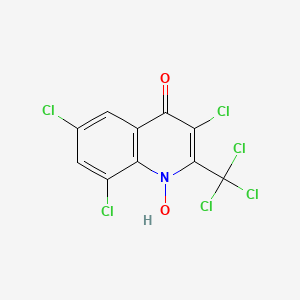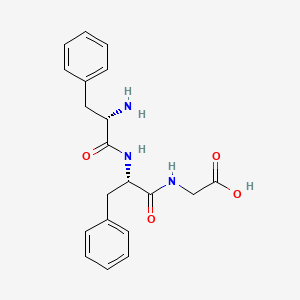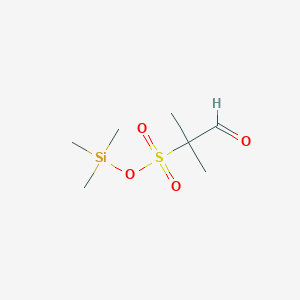
5,10-Pentacosanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Pentacosanediol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon atom chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Pentacosanediol typically involves the reduction of corresponding diketones or the hydrolysis of esters. One common method is the hydrogenation of 5,10-Pentacosanedione using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
C25H50O2+H2→C25H52O2
Industrial Production Methods
Industrial production of this compound may involve the esterification of long-chain fatty acids followed by hydrogenation. This method is advantageous as it allows for the large-scale production of the compound with high purity. The reaction conditions typically include the use of a metal catalyst such as palladium or platinum and high-pressure hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Pentacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,10-Pentacosanedione or 5,10-Pentacosanoic acid.
Reduction: Formation of pentacosane.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
5,10-Pentacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 5,10-Pentacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosane: A hydrocarbon with a similar carbon chain length but lacking hydroxyl groups.
1,5-Pentanediol: A shorter-chain diol with similar chemical properties.
Erythro-6,8-Pentacosanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
5,10-Pentacosanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other long-chain diols and hydrocarbons.
Propriétés
Numéro CAS |
73427-17-5 |
|---|---|
Formule moléculaire |
C25H52O2 |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
pentacosane-5,10-diol |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-19-18-22-24(26)20-6-4-2/h24-27H,3-23H2,1-2H3 |
Clé InChI |
ZKQFDHCFWFWGER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCCC(CCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
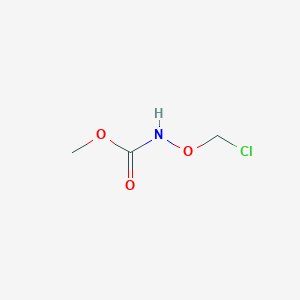
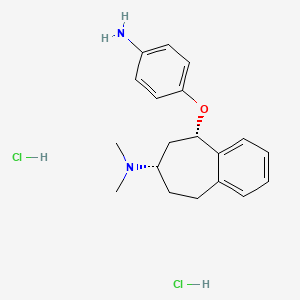
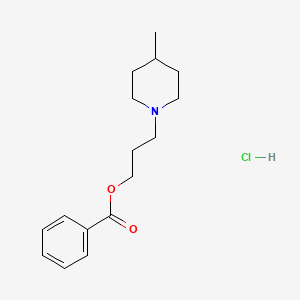
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
